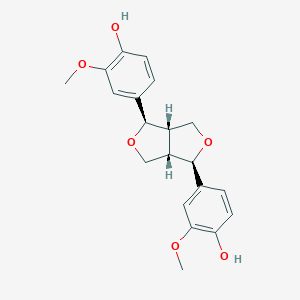
(-)-Pinoresinol
Descripción general
Descripción
This would involve a detailed explanation of “(-)-Pinoresinol”, including its chemical structure, and its known uses.
Synthesis Analysis
This would involve a discussion of how “(-)-Pinoresinol” is synthesized, including the chemical reactions involved.Molecular Structure Analysis
This would involve a detailed examination of the molecular structure of “(-)-Pinoresinol”, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions that “(-)-Pinoresinol” undergoes, both in isolation and when interacting with other substances.Physical And Chemical Properties Analysis
This would involve a study of the physical and chemical properties of “(-)-Pinoresinol”, such as its melting point, boiling point, solubility, etc.Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
- Antifungal Activity : (+)-Pinoresinol, a biphenolic compound, demonstrates significant antifungal properties against human pathogens like Candida albicans. It damages fungal plasma membranes, indicating its potential as a therapeutic antifungal agent (Hwang et al., 2010).
- Antibacterial Activity : Pinoresinol extracted from Cinnamomum camphora leaves shows substantial antibacterial activities against food-related bacteria. It disrupts bacterial cell membranes, indicating its use in food preservation and control of bacterial infections (Zhou et al., 2017).
Synthesis and Production
- Synthetic Approach : An efficient synthetic approach for pinoresinol has been developed, enhancing the yield and easing the process of obtaining this compound. This advancement impacts the structural characterization and modification of lignins, as well as clinical applications of pinoresinol (Yue et al., 2021).
- Biotechnological Production : Engineering an in vivo enzymatic cascade in Escherichia coli for pinoresinol production from eugenol has shown promising results. This method offers a scalable and efficient way to produce pinoresinol for pharmacological and food supplement applications (Lv et al., 2017).
Antitumor and Anti-inflammatory Effects
- Antitumor Activity : (+)-Pinoresinol exhibits significant inhibition of HepG2 cell proliferation, inducing apoptosis through death receptor and mitochondrial pathways. It also inhibits the migration and invasion of HepG2 cells, showcasing its potential as an antitumor agent (Zhang et al., 2018).
- Anti-inflammatory Effect : Pinoresinol shows remarkable anti-inflammatory effects in TNF-α-induced MH7A cells. It inhibits the production of inflammatory mediators and modulates signaling pathways, suggesting potential use in anti-inflammatory therapies (Yang et al., 2021).
Additional Applications
- Lignan in Defense Mechanisms : Pinoresinol, found in caterpillars of the cabbage butterfly, serves as a defense compound against predators. This discovery suggests its role in natural defense mechanisms in various species (Schroeder et al., 2006).
- Hepatoprotective Effects : Pinoresinol demonstrates hepatoprotective properties against carbon tetrachloride-induced liver damage in mice. This effect is attributed to its antioxidative activity and the regulation of inflammatory mediators (Kim et al., 2010).
Safety And Hazards
This would involve a study of any safety concerns or hazards associated with “(-)-Pinoresinol”, including any necessary safety precautions when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions for “(-)-Pinoresinol”, including any unanswered questions or potential applications.
Propiedades
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-NSMLZSOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Pinoresinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



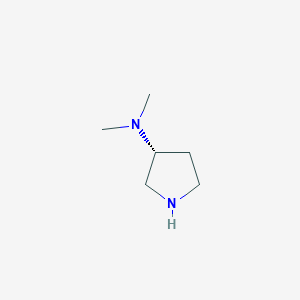
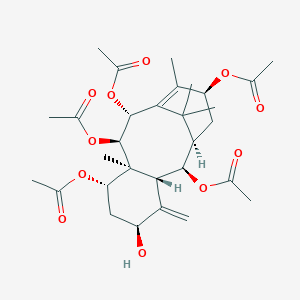
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)

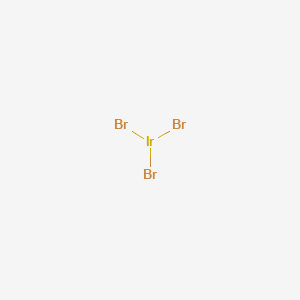

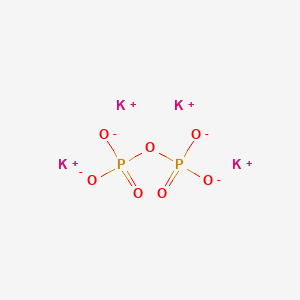


![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)
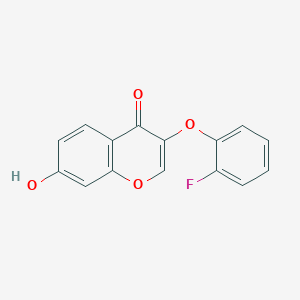

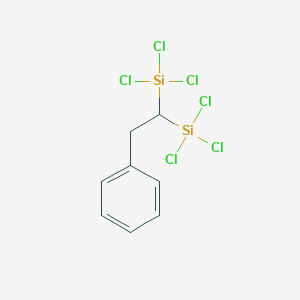
![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)